molecular formula C10H8O10S3 B1594349 2-Naphthol-3,6,8-trisulfonic acid CAS No. 6259-66-1

2-Naphthol-3,6,8-trisulfonic acid

Cat. No. B1594349
CAS RN: 6259-66-1
M. Wt: 384.4 g/mol
InChI Key: ANYNWDCUWOSEFH-UHFFFAOYSA-N
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Description

2-Naphthol-3,6,8-trisulfonic acid, also known as 7-Hydroxy-1,3,6-naphthalenetrisulfonic acid, is a chemical compound with the molecular formula C10H8O10S3 and a molecular weight of 384.36 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 2-Naphthol-3,6,8-trisulfonic acid involves heating 2-Naphthol with sulfuric acid monohydrate at 115℃ for 3 hours. The reaction mixture is then cooled and 65% oleum is added, followed by heating at 115℃ for 12 hours. The mixture is then poured into water, and salt is added to the hot solution to crystallize the sodium salt of the product .


Molecular Structure Analysis

The molecular structure of 2-Naphthol-3,6,8-trisulfonic acid consists of a naphthalene core with three sulfonic acid groups and one hydroxyl group attached .


Chemical Reactions Analysis

2-Naphthol-3,6,8-trisulfonic acid can undergo amination at 240℃ to produce 2-aminonaphthalene-3,6,8-trisulfonic acid . Additionally, it can be used as a precursor for the synthesis of diverse heterocyclic compounds .


Physical And Chemical Properties Analysis

2-Naphthol-3,6,8-trisulfonic acid has a molecular weight of 384.36 and its alkali-metal salts are readily soluble in water . Its density is predicted to be 2.019±0.06 g/cm3 .

Scientific Research Applications

Protolytic Reactions and pH Sensitivity

Protolytic reactions in the ground and excited states for 2-naphthol and its sulfo derivatives, including 2-naphthol-3,6,8-trisulfonic acid, have been studied. These reactions, particularly in the presence of cationic polyelectrolyte, show a shift in the acidity constant of the protolytic reaction in the ground state to a more acidic region. This shift depends on the number of sulfo substituents and reaches 1.2 units for the disodium salt of 2-naphthol-3,6,8-trisulfonic acid. The photoprotolytic reaction proceeds similarly to unimmobilized substances, indicating potential applications in pH-sensitive systems (Mugabutaeva et al., 2021).

Wastewater Treatment

2-Naphthol-3,6,8-trisulfonic acid has applications in wastewater treatment, particularly in the treatment of wastewater from processes involving its derivatives, such as H-acid manufacturing. Techniques like ferrous ion-peroxide oxidation combined with coagulation have been studied for their effectiveness in reducing chemical oxygen demand (COD) and improving biodegradability of the wastewater containing naphthalene sulfonic acid derivatives (Zhu, Yang, & Wang, 1996).

Photo-Fenton Oxidation

2-Naphthol-3,6,8-trisulfonic acid, also referred to as K-acid, has been a subject of study in Photo-Fenton oxidation processes. The optimization and modeling of this process for the treatment of aqueous K-acid solutions have been explored, assessing the influence of treatment time, initial COD, and concentrations of H2O2 and Fe2+ on K-acid, COD, and total organic carbon (TOC) removal efficiencies. This highlights its role in advanced oxidation processes for environmental applications (Arslan-Alaton, Yalabik, & Olmez-Hanci, 2010).

Geothermal Tracers

In the field of geothermal energy, 2-naphthol-3,6,8-trisulfonic acid and related compounds have been tested as geothermal tracers. Their stability under simulated hydrothermal conditions and their suitability for use in high-temperature geothermal reservoirs up to 350 °C have been evaluated. This application is crucial for understanding and managing geothermal resources (Rose, Benoit, & Kilbourn, 2001).

Safety And Hazards

It is advised to avoid breathing mist, gas, or vapors of 2-Naphthol-3,6,8-trisulfonic acid. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The future directions of 2-Naphthol-3,6,8-trisulfonic acid could involve its further exploitation for the rapid synthesis of versatile biologically relevant heterocycles . It could also be used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .

properties

IUPAC Name

7-hydroxynaphthalene-1,3,6-trisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O10S3/c11-8-4-7-5(2-10(8)23(18,19)20)1-6(21(12,13)14)3-9(7)22(15,16)17/h1-4,11H,(H,12,13,14)(H,15,16,17)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYNWDCUWOSEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211628
Record name 2-Naphthol-3,6,8-trisulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthol-3,6,8-trisulfonic acid

CAS RN

6259-66-1
Record name 7-Hydroxy-1,3,6-naphthalenetrisulfonic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthol-3,6,8-trisulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthol-3,6,8-trisulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxynaphthalene-1,3,6-trisulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-NAPHTHOL-3,6,8-TRISULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
AS Mugabutaeva, AO Naumova… - IOP Conference …, 2021 - iopscience.iop.org
Protolytic reactions in the ground and excited states for 2-naphthol and its sulfo derivatives were studied. It was revealed that in the presence of cationic polyelectrolyte, the acidity …
Number of citations: 1 iopscience.iop.org
M Singh - Journal of the Association of Official Analytical …, 1977 - academic.oup.com
A high pressure liquid chromatographic (HPLC) method is presented for the separation and determination of uncombined intermediates in FD&C Red No. 2 (amaranth). Samples of …
Number of citations: 37 academic.oup.com
G Würtzen, JC Larsen, F Tarding - … Aspects of Food Safety: Proceedings of …, 1978 - Springer
Azo dyes which after reduction by the intestinal flora yield aniline are known as inducers of Heinz bodies after oral intake (JJ-P. Drake, 1975). The effect of aniline is thought to depend …
Number of citations: 3 link.springer.com
AO Naumova, AS Mugabutaeva… - Moscow University …, 2021 - chem.msu.su
The protolytic and photoprotolytic reactions were studied for the model systems of 2-naphthol and for sulfonated 2-naphthols in the immobilized state. It was found that the fixation of …
Number of citations: 4 chem.msu.su
WB Link - Journal of Association of Official Agricultural Chemists, 1961 - academic.oup.com
Amaranth,(CI 16185)(1), the tri-sodium salt of l-(4-sulfo-l-naphthylazo)-2-naphthol-3, 6-disulfonic acid, is certifiable as FD&C Red No. 2 (2). This study was undertaken to make available …
Number of citations: 7 academic.oup.com
T TERASHIMA, S FUJITA - Food Hygiene and Safety Science …, 1964 - jstage.jst.go.jp
Known quantities of samples (ca. 100g) were submitted to paper electrophoresis by using borate buffer (pH 10) as an electrolyte, in the condition of 75V/cm. As soon as 10 minutes of …
Number of citations: 0 www.jstage.jst.go.jp
AO Naumova, PV Melnikov, VA Kuzmin… - Mendeleev …, 2023 - Elsevier
Using the example of a series of sulfo derivatives of 2-naphthol, it was shown that the charge field formed by the polyelectrolyte coil significantly changes the constants k 1 and k −1 of …
Number of citations: 0 www.sciencedirect.com
DM Marmion - Journal of the Association of Official Analytical …, 1978 - academic.oup.com
Twenty-one samples of Schaeffer's salt from 8 countries were evaluated for purity, using a variety of instrumental and chemical methods. The properties considered include strength, …
Number of citations: 4 academic.oup.com
SJ Bell - Journal of the Association of Official Analytical …, 1976 - academic.oup.com
FD&C Red No. 40 may contain higher or lower sulfonated subsidiary dyes, depending on the purity of intermediates used. Samples of 10 possible subsidiaries were prepared and …
Number of citations: 5 academic.oup.com
UG Ahlborg, J Dich - Toxicological Aspects of Food Safety: Proceedings of …, 1978 - Springer
Number of citations: 0

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